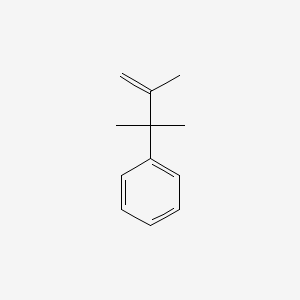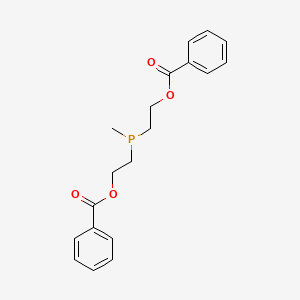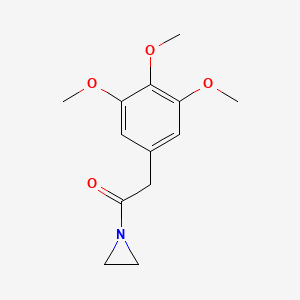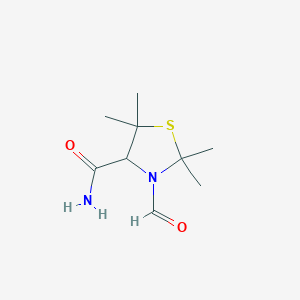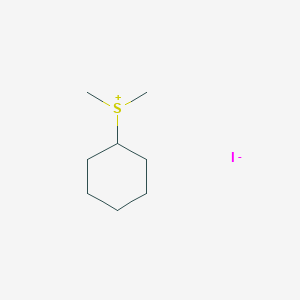
Cyclohexyl(dimethyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(dimethyl)sulfanium iodide is an organosulfur compound that belongs to the class of sulfonium salts These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(dimethyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with cyclohexyl iodide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
(CH3)2S+C6H11I→(CH3)2S+C6H11I−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(dimethyl)sulfanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethyl sulfide and cyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Cyclohexyl(dimethyl)sulfanium chloride, bromide, or hydroxide.
Oxidation: Cyclohexyl(dimethyl)sulfoxide or cyclohexyl(dimethyl)sulfone.
Reduction: Dimethyl sulfide and cyclohexane.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(dimethyl)sulfanium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-sulfur bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including asymmetric synthesis.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of cyclohexyl(dimethyl)sulfanium iodide involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the generation of reactive intermediates, which can further participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl(dimethyl)sulfanium iodide can be compared with other sulfonium salts such as:
Trimethylsulfonium iodide: Similar in structure but with three methyl groups instead of a cyclohexyl group.
Dimethylsulfonium methylide: A ylide with a negatively charged carbon atom adjacent to the positively charged sulfur atom.
Cyclohexyl(methyl)sulfonium iodide: Similar but with one methyl group replaced by a cyclohexyl group.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other sulfonium salts
Eigenschaften
CAS-Nummer |
23022-78-8 |
|---|---|
Molekularformel |
C8H17IS |
Molekulargewicht |
272.19 g/mol |
IUPAC-Name |
cyclohexyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C8H17S.HI/c1-9(2)8-6-4-3-5-7-8;/h8H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KLVXYIOOGVZGPV-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](C)C1CCCCC1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


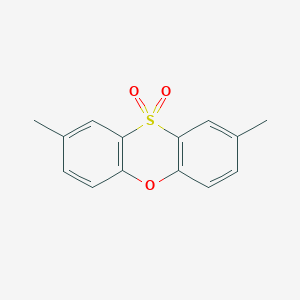

![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

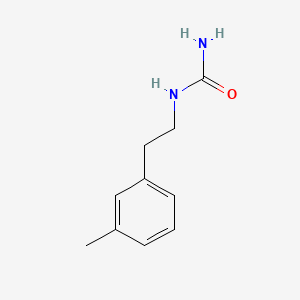
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
